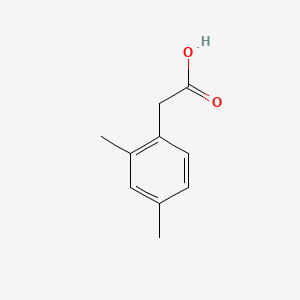

2,4-Dimethylphenylacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-3-4-9(6-10(11)12)8(2)5-7/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBXCWLRASBZFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212698 | |

| Record name | 2,4-Dimethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6331-04-0 | |

| Record name | 2,4-Dimethylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006331040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6331-04-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45642 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylphenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-dimethylphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dimethylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,4-dimethylphenylacetic acid, a key intermediate in the pharmaceutical and fine chemical industries. This document details three core synthetic strategies, presenting quantitative data, step-by-step experimental protocols, and visual diagrams of the reaction pathways to facilitate understanding and replication.

Executive Summary

The synthesis of this compound can be effectively achieved through several distinct routes, each with its own set of advantages and challenges. This guide focuses on three prominent pathways:

-

The Willgerodt-Kindler Reaction: A classic method for converting aryl ketones to aryl-substituted acetic acids. This pathway is notable for its directness in transforming the readily available 2,4-dimethylacetophenone.

-

Synthesis from m-Xylene via Chloromethylation and Cyanation: A multi-step process that begins with the functionalization of m-xylene, a common and inexpensive starting material.

-

Synthesis from m-Xylene via Friedel-Crafts Acylation: An alternative route also starting from m-xylene, involving an acylation reaction followed by rearrangement.

This guide provides a comparative analysis of these pathways, supported by detailed experimental procedures and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes the key quantitative data for the three described synthesis pathways for this compound.

| Pathway | Starting Material(s) | Key Intermediates | Overall Yield | Key Reaction Conditions |

| 1. Willgerodt-Kindler Reaction | 2,4-Dimethylacetophenone, Sulfur, Morpholine | 2,4-Dimethylphenylacetothiomorpholide | ~80% | Thioamide formation: Reflux at 120–130 °C for 8 hours. Hydrolysis: 20% NaOH, 100 °C for 8 hours.[1][2][3] |

| 2. From m-Xylene via Chloromethylation & Cyanation | m-Xylene, Paraformaldehyde, Sodium Cyanide | 2,4-Dimethylbenzyl chloride, 2,4-Dimethylphenylacetonitrile | Variable | Chloromethylation: 80 °C for 90 minutes with phase transfer catalyst.[4][5] Cyanation: Reflux with NaCN in a suitable solvent (e.g., acetone). Hydrolysis: Acid or base-catalyzed hydrolysis (e.g., reflux with H₂SO₄/H₂O).[6] |

| 3. From m-Xylene via Friedel-Crafts Acylation | m-Xylene, Chloroacetyl chloride, Aluminum chloride | 2-Chloro-1-(2,4-dimethylphenyl)ethanone | Variable | Acylation: 0 °C to room temperature in a solvent like dichloromethane.[7][8] Rearrangement & Hydrolysis: Specific conditions for the 2,4-isomer are not well-documented but would likely involve heating with a base followed by acidification. |

Mandatory Visualization: Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the core transformations in each of the three synthesis pathways.

Caption: Pathway 1: Willgerodt-Kindler Reaction.

Caption: Pathway 2: From m-Xylene via Chloromethylation & Cyanation.

Caption: Pathway 3: From m-Xylene via Friedel-Crafts Acylation.

Experimental Protocols

Pathway 1: Willgerodt-Kindler Reaction

This pathway involves two main steps: the formation of a thiomorpholide intermediate followed by hydrolysis. The following protocol is adapted from a general procedure for the Willgerodt-Kindler reaction of acetophenones.[1][3]

Step 1: Synthesis of 2,4-Dimethylphenylacetothiomorpholide

-

Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dimethylacetophenone (10 mmol, 1.48 g), sulfur (20 mmol, 0.64 g), morpholine (30 mmol, 2.61 mL), and a catalytic amount of p-toluenesulfonic acid (0.35 mmol, 0.06 g).

-

Reaction: Heat the mixture to reflux under constant stirring in an oil bath at 120–130 °C for 8 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis to this compound

-

Reaction Setup: After the initial reaction is complete, allow the mixture to cool to room temperature. Add a 20% aqueous solution of sodium hydroxide (NaOH). For a phase-transfer catalyzed reaction, a catalyst such as triethylbenzylammonium chloride (TEBA) (0.05 mmol, 114 mg) can be added.[1]

-

Hydrolysis: Heat the mixture to 100 °C and continue stirring for an additional 8 hours.

-

Work-up and Isolation:

-

After cooling, acidify the reaction mixture with hydrochloric acid (HCl) to a pH of 6 and filter off any solid impurities.

-

Further acidify the filtrate to pH 2 to precipitate the crude this compound.

-

For purification, dissolve the crude product in a 10% sodium bicarbonate (NaHCO₃) solution and wash with ethyl acetate.

-

Separate the aqueous layer and acidify with dilute HCl to yield the pure this compound as a solid. The expected yield is approximately 80%.[1]

-

Pathway 2: Synthesis from m-Xylene via Chloromethylation and Cyanation

This three-step synthesis begins with the chloromethylation of m-xylene.

Step 1: Synthesis of 2,4-Dimethylbenzyl Chloride

This procedure utilizes phase transfer catalysis for the chloromethylation of m-xylene, which is reported to give high yields of the mono-chloromethylated product, with the 2,4-isomer being a major component.[4][5]

-

Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine m-xylene and paraformaldehyde at a molar ratio of 1:2.

-

Addition of Reagents: To this mixture, add sodium chloride (0.26 moles) and a phase transfer catalyst such as C₆H₃(CH₃)₂[CH₂N⁺(CH₃)₃]Cl⁻ (0.07 mol).[5]

-

Reaction: Carefully add concentrated sulfuric acid to the mixture. Heat the mixture to 80 °C in an oil bath under vigorous stirring for 90 minutes.[4][5]

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the organic phase with diethyl ether.

-

Dry the separated organic phase over anhydrous calcium chloride. The resulting solution contains 2,4-dimethylbenzyl chloride.

-

Step 2: Synthesis of 2,4-Dimethylphenylacetonitrile

This step involves the nucleophilic substitution of the chloride with a cyanide group. The following is a general procedure for the cyanation of benzyl chlorides.

-

Apparatus Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the 2,4-dimethylbenzyl chloride from the previous step in a suitable solvent such as acetone.

-

Reaction: Add finely powdered sodium cyanide (NaCN) (typically a 1.5 molar excess) and a catalytic amount of sodium iodide. Heat the mixture to reflux with vigorous stirring for 16–20 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate by distillation.

-

The residual oil is 2,4-dimethylphenylacetonitrile and can be purified by vacuum distillation.

-

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid. The following is a general procedure for the acid-catalyzed hydrolysis of benzyl cyanides.[6]

-

Apparatus Setup: In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, mix the 2,4-dimethylphenylacetonitrile from the previous step with a mixture of water and concentrated sulfuric acid.

-

Reaction: Heat the mixture under reflux with stirring for approximately three hours.

-

Work-up and Isolation:

-

Cool the reaction mixture and pour it into cold water to precipitate the crude this compound.

-

Filter the solid and wash with cold water.

-

The crude product can be purified by recrystallization.

-

Pathway 3: Synthesis from m-Xylene via Friedel-Crafts Acylation

This pathway begins with the acylation of m-xylene with chloroacetyl chloride.

Step 1: Synthesis of 2-Chloro-1-(2,4-dimethylphenyl)ethanone

The following is a general procedure for Friedel-Crafts acylation.[7][8]

-

Apparatus Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere. Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add chloroacetyl chloride (1.05 equivalents) to the stirred suspension, maintaining the temperature at 0 °C.

-

Acylation Reaction: Add a solution of m-xylene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, keeping the temperature below 5 °C.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation:

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 2-chloro-1-(2,4-dimethylphenyl)ethanone, which can be purified by column chromatography or recrystallization.

-

Step 2: Rearrangement and Hydrolysis to this compound

Conclusion

This technical guide has outlined three distinct and viable synthetic pathways to this compound. The Willgerodt-Kindler reaction offers a direct route from a commercially available ketone with good reported yields. The multi-step synthesis from m-xylene via chloromethylation and cyanation utilizes inexpensive starting materials but involves multiple transformations. The Friedel-Crafts acylation pathway, also starting from m-xylene, is another potential route, though the rearrangement and hydrolysis of the intermediate for the 2,4-isomer requires further optimization. The choice of the optimal synthesis route will depend on factors such as the availability of starting materials, desired scale of production, and the specific capabilities of the laboratory. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers and professionals in the field.

References

- 1. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Sciencemadness Discussion Board - Willgerodt-Kindler featuring acetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. benchchem.com [benchchem.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. websites.umich.edu [websites.umich.edu]

- 8. websites.umich.edu [websites.umich.edu]

physicochemical properties of 2,4-Dimethylphenylacetic acid

An In-depth Technical Guide on the Physicochemical Properties of 2,4-Dimethylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 6331-04-0) is a carboxylic acid derivative of xylene.[1] As with other substituted phenylacetic acids, its physicochemical properties are of significant interest in medicinal chemistry and drug development. These properties, including acidity (pKa), lipophilicity (LogP), and solubility, are critical determinants of a molecule's pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.

This guide provides a summary of the known and predicted . Due to the limited availability of extensive experimental data for this specific isomer, values for the closely related 2,5-dimethylphenylacetic acid isomer are included for comparison. Furthermore, this document outlines detailed, standard experimental protocols for determining key parameters, enabling researchers to perform empirical validation and characterization.

Chemical Identity and Physicochemical Properties

The core chemical identifiers and physicochemical properties for this compound are summarized in the table below.

Table 1: Physicochemical Properties of Dimethylphenylacetic Acid Isomers

| Property | This compound | 2,5-Dimethylphenylacetic acid |

| CAS Number | 6331-04-0[1] | 13612-34-5[2][3] |

| Molecular Formula | C₁₀H₁₂O₂[1] | C₁₀H₁₂O₂[2][3] |

| Molecular Weight | 164.20 g/mol [1] | 164.20 g/mol [2][3] |

| Appearance | White crystal[1] | Crystalline Powder, Light beige[3] |

| Melting Point | 128-132 °C[1] | 128-130 °C[3][4] |

| Boiling Point | 251.67 °C (Rough Estimate)[1] | 293.4 ± 9.0 °C (Predicted)[3][4] |

| pKa | 4.40 ± 0.10 (Predicted)[1] | 4.31 ± 0.10 (Predicted)[3] |

| LogP | Data not available | Data not available |

Structural Isomerism

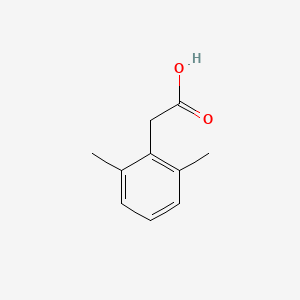

The position of the two methyl groups on the phenyl ring defines the specific isomer of dimethylphenylacetic acid and influences its physical and chemical properties. The diagram below illustrates the structural difference between the 2,4- and 2,5- isomers.

Caption: Structural comparison of 2,4- and 2,5-Dimethylphenylacetic acid.

Standard Experimental Protocols

The following sections detail standard laboratory methodologies for determining the fundamental physicochemical properties of organic acids like this compound.

Determination of Solubility

This protocol provides a qualitative method for classifying the solubility of an organic compound based on its acid-base properties.

Methodology:

-

Water Solubility:

-

Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water.

-

Vigorously shake the tube for 30-60 seconds.

-

Observe if the solid dissolves completely. If it is water-soluble, test the solution's pH with litmus or pH paper to determine if it is acidic, basic, or neutral.

-

-

Aqueous Base Solubility (for water-insoluble compounds):

-

To a fresh 25 mg sample, add 0.75 mL of 5% w/v sodium hydroxide (NaOH) solution in portions, shaking after each addition.

-

Solubility in NaOH indicates an acidic functional group.

-

-

Aqueous Bicarbonate Solubility (for NaOH-soluble compounds):

-

To a fresh 25 mg sample, add 0.75 mL of 5% w/v sodium bicarbonate (NaHCO₃) solution.

-

Effervescence (CO₂ release) and dissolution indicate a carboxylic acid or other strongly acidic group. Weakly acidic compounds (like phenols) will dissolve in NaOH but not typically in NaHCO₃.

-

-

Aqueous Acid Solubility (for water-insoluble compounds):

-

To a fresh 25 mg sample, add 0.75 mL of 5% v/v hydrochloric acid (HCl) solution in portions.

-

Solubility indicates the presence of a basic functional group, most commonly an amine.

-

Determination of Acid Dissociation Constant (pKa)

The pKa is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination. The pKa is the pH at which the acid is 50% ionized.

Methodology:

-

Preparation:

-

Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water or a suitable co-solvent (if water solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

-

Titration:

-

Place the acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).

-

After each increment, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue this process well past the equivalence point (the point of fastest pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the volume of titrant at the steepest inflection point of the curve.

-

The pH at the half-equivalence point (Veq / 2) is equal to the pKa of the acid.

-

Caption: Experimental workflow for pKa determination via potentiometric titration.

Determination of Partition Coefficient (LogP)

The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable technique for its measurement.

Methodology:

-

Phase Saturation:

-

Mix n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, for physiological relevance) in a separatory funnel.

-

Shake vigorously and allow the layers to separate completely. This ensures that each phase is pre-saturated with the other, preventing volume changes during the experiment.

-

-

Partitioning:

-

Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Add a known volume of this stock solution to a known volume of the pre-saturated aqueous buffer in a flask. The volume ratio can be adjusted depending on the expected LogP.

-

Seal the flask and shake it gently for a sufficient time (e.g., 1-24 hours) to allow the compound to reach equilibrium between the two phases.

-

-

Phase Separation and Analysis:

-

After equilibration, allow the layers to fully separate. Centrifugation can be used to break up any emulsions.

-

Carefully withdraw an aliquot from each phase (octanol and aqueous).

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

-

Calculation:

-

Calculate the LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Caption: Conceptual workflow for LogP determination by the shake-flask method.

References

An In-depth Technical Guide to 2,4-Dimethylphenylacetic Acid (CAS Number 6331-04-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylphenylacetic acid, with the CAS number 6331-04-0, is a carboxylated aromatic compound. As a derivative of phenylacetic acid, it holds potential for investigation in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its physicochemical properties, potential synthetic routes with detailed experimental protocols, and an exploration of its prospective biological activities based on structurally related compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 6331-04-0 | |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.20 g/mol | [1][2] |

| Melting Point | 128-132 °C | [1] |

| Boiling Point | 251.67 °C (estimate) | [1] |

| Physical Form | Solid | |

| Solubility | Insoluble in water. |

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound provides valuable information about its molecular weight and fragmentation pattern. A mass spectrum is available from the NIST WebBook, which can be used as a reference for compound identification.[3]

Further ¹H NMR, ¹³C NMR, and IR spectroscopic data are essential for complete structural elucidation and quality control. Researchers are encouraged to acquire and report this data to contribute to the public knowledge base for this compound.

Synthesis and Experimental Protocols

Route 1: From 2,4-Dimethylbenzyl Cyanide (Willgerodt-Kindler Reaction followed by Hydrolysis)

This is a common and effective method for the preparation of arylacetic acids.

Workflow:

Caption: Willgerodt-Kindler reaction pathway.

Experimental Protocol (General Procedure):

-

Thioamide Formation (Willgerodt-Kindler Reaction):

-

In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylacetophenone, sulfur, and an amine such as morpholine.[4][5][6][7]

-

Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the excess sulfur and solvent. The resulting thioamide can be purified by crystallization or chromatography.

-

-

Hydrolysis:

-

The crude thioamide is then subjected to hydrolysis. This can be achieved by refluxing with a strong acid (e.g., aqueous sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).[8][9][10]

-

If basic hydrolysis is used, the resulting carboxylate salt is acidified with a strong acid to precipitate the carboxylic acid.

-

The crude this compound is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

Route 2: From 2,4-Dimethylbenzyl Halide

This route involves the formation of a Grignard reagent or a nitrile intermediate, followed by carboxylation or hydrolysis.

Workflow:

Caption: Grignard and Nitrile synthesis pathways.

Experimental Protocol (General Procedure for Nitrile Pathway):

-

Nitrile Formation:

-

React 2,4-dimethylbenzyl chloride or bromide with sodium or potassium cyanide in a suitable solvent like aqueous ethanol or DMSO.

-

The reaction mixture is typically heated to facilitate the nucleophilic substitution.

-

After the reaction, the product, 2,4-dimethylbenzyl cyanide, can be extracted into an organic solvent and purified.

-

-

Hydrolysis:

Potential Biological Activities and Signaling Pathways

While no specific biological activity has been reported for this compound itself, the broader class of phenylacetic acid derivatives is known to possess a range of biological effects, most notably anti-inflammatory properties.[11] These activities are often mediated through the modulation of key signaling pathways involved in inflammation.

Potential Mechanisms of Action:

Based on the activities of structurally related compounds, this compound could potentially exert its effects through one or more of the following mechanisms:

-

Cyclooxygenase (COX) Inhibition: Many non-steroidal anti-inflammatory drugs (NSAIDs) are phenylacetic acid derivatives that function by inhibiting COX enzymes (COX-1 and COX-2), thereby reducing the production of pro-inflammatory prostaglandins.[12][13][14][15]

-

Lipoxygenase (LOX) Inhibition: Some compounds with a similar structural backbone have been shown to inhibit lipoxygenase, another key enzyme in the inflammatory cascade that leads to the production of leukotrienes.[1][7][16][17]

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism: Phenylacetic acid derivatives have been identified as ligands for PPARs, a group of nuclear receptors that play a crucial role in the regulation of inflammation and metabolism.[18][19][20][21]

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition: The NF-κB pathway is a central regulator of the inflammatory response. Some anti-inflammatory compounds act by inhibiting the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[22][23][24][25][26]

Signaling Pathway Diagram:

Caption: Potential inflammatory signaling pathways.

Conclusion and Future Directions

This compound is a compound with well-defined physicochemical properties but limited publicly available biological and detailed spectroscopic data. The synthetic routes outlined in this guide provide a solid foundation for its preparation in a laboratory setting. Given the established anti-inflammatory and other biological activities of structurally similar phenylacetic acid derivatives, this compound represents a promising candidate for further investigation.

Future research should focus on:

-

Acquiring and publishing detailed ¹H NMR, ¹³C NMR, and IR spectra to facilitate its unambiguous identification.

-

Developing and optimizing a specific, high-yield synthesis protocol.

-

Screening for biological activities, particularly anti-inflammatory, analgesic, and antipyretic properties.

-

Investigating the mechanism of action by studying its effects on key inflammatory pathways such as COX, LOX, PPARs, and NF-κB.

This in-depth guide serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this compound. Further research into this compound could lead to the discovery of novel therapeutic agents.

References

- 1. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide - Google Patents [patents.google.com]

- 4. CN107445822A - A kind of method for preparing phenylacetic acid - Google Patents [patents.google.com]

- 5. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. In vivo anti-allergic and anti-inflammatory effects of drugs that inhibit lipoxygenase activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. CN101381325B - Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium - Google Patents [patents.google.com]

- 10. EP1115683B1 - Method for pressureless production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide - Google Patents [patents.google.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. A three-step kinetic mechanism for selective inhibition of cyclo-oxygenase-2 by diarylheterocyclic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of cyclooxygenase-2 expression and prostaglandin E2 production in chondrocytes by avocado soybean unsaponifiables and epigallocatechin gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclooxygenase (COX) Inhibitors | TCI AMERICA [tcichemicals.com]

- 16. Aryl-acetic and cinnamic acids as lipoxygenase inhibitors with antioxidant, anti-inflammatory, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibitors of the 5-lipoxygenase pathway in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. PPAR agonist - Wikipedia [en.wikipedia.org]

- 19. selleckchem.com [selleckchem.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. PEROXISOME PROLIFERATOR-ACTIVATED RECEPTOR (PPAR) AGONISTS AS PROMISING NEW MEDICATIONS FOR DRUG ADDICTION: PRECLINICAL EVIDENCE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. selleckchem.com [selleckchem.com]

- 24. N,N-Diethylacetamide and N,N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Nuclear-targeted inhibition of NF-kappaB on MMP-9 production by N-2-(4-bromophenyl) ethyl caffeamide in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2,4-Dimethylphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the complete structure elucidation of 2,4-Dimethylphenylacetic acid. The following sections detail the spectroscopic data, experimental protocols, and logical workflow necessary to confirm the molecular structure of this compound, a valuable building block in pharmaceutical and materials science.

Spectroscopic Data Summary

The structural confirmation of this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. The following tables summarize the predicted quantitative data from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | Singlet (broad) | 1H | -COOH |

| ~7.05 | Singlet | 1H | Ar-H (H3) |

| ~6.98 | Doublet | 1H | Ar-H (H5) |

| ~6.95 | Doublet | 1H | Ar-H (H6) |

| ~3.60 | Singlet | 2H | -CH₂- |

| ~2.30 | Singlet | 3H | Ar-CH₃ (C4) |

| ~2.25 | Singlet | 3H | Ar-CH₃ (C2) |

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~178.0 | -COOH |

| ~137.5 | Ar-C (C4) |

| ~136.0 | Ar-C (C2) |

| ~131.0 | Ar-C (C1) |

| ~130.5 | Ar-CH (C6) |

| ~127.0 | Ar-CH (C5) |

| ~126.5 | Ar-CH (H3) |

| ~40.0 | -CH₂- |

| ~21.0 | Ar-CH₃ (C4) |

| ~19.0 | Ar-CH₃ (C2) |

Table 3: Predicted IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~2920, 2850 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic Acid) |

| ~1610, 1490 | Medium-Strong | C=C stretch (Aromatic) |

| ~1410 | Medium | O-H bend (in-plane) |

| ~1290 | Medium | C-O stretch |

| ~920 | Broad | O-H bend (out-of-plane) |

| ~820 | Strong | C-H bend (out-of-plane, 1,2,4-trisubstituted) |

Table 4: Predicted Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 164 | ~40 | [M]⁺ (Molecular Ion) |

| 119 | 100 | [M - COOH]⁺ |

| 91 | ~30 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.[1]

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the probe to the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate all signals to determine the relative number of protons.

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a sufficient number of scans for adequate signal-to-noise, particularly for quaternary carbons (typically 1024 or more scans).

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (1-2 mg) of this compound in a volatile solvent such as dichloromethane or acetone.[2]

-

Place a drop of the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[2]

Data Acquisition:

-

Obtain a background spectrum of the clean, empty sample compartment.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.[3]

-

Further dilute the solution to a final concentration of approximately 10 µg/mL.[3]

Data Acquisition:

-

Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC) inlet.

-

Ionize the sample using a standard electron energy of 70 eV.[4]

-

Accelerate the resulting ions into the mass analyzer.

-

Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-200).

-

The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression of experiments and data analysis. The following diagram illustrates this workflow.

References

2,4-Dimethylphenylacetic acid molecular weight and formula

An In-depth Technical Guide on 2,4-Dimethylphenylacetic Acid

This guide provides essential physicochemical data for this compound, a derivative of phenylacetic acid that is of growing interest to researchers in the pharmaceutical and chemical sectors.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is critical for experimental design, analytical method development, and chemical synthesis.

| Property | Value |

| Molecular Formula | C10H12O2[1] |

| Molecular Weight | 164.20 g/mol [2][3][4] |

| Molar Mass | 164.2 g/mol [1] |

Logical Relationship of Core Properties

The relationship between the common name of the compound and its fundamental molecular properties can be visualized as a direct hierarchy. The chemical structure, defined by its name, dictates the molecular formula, which in turn determines the molecular weight.

Caption: Hierarchical relationship of this compound's core properties.

References

solubility of 2,4-Dimethylphenylacetic acid in different solvents

Introduction

2,4-Dimethylphenylacetic acid is an aromatic carboxylic acid with potential applications in chemical synthesis and pharmaceutical development. Understanding its solubility in different solvents is a critical parameter for process development, formulation, purification, and analytical method development. This technical guide outlines the theoretical considerations for the solubility of this compound, provides detailed experimental protocols for its determination, and presents solubility data for analogous compounds to serve as a reference.

Theoretical Considerations for Solubility

The solubility of this compound is governed by its molecular structure, which features a non-polar benzene ring substituted with two methyl groups and a polar carboxylic acid group. The principle of "like dissolves like" provides a qualitative prediction of its solubility:

-

Polar Solvents: The carboxylic acid group can engage in hydrogen bonding with polar protic solvents like water, methanol, and ethanol. However, the non-polar nature of the dimethylphenyl group will limit its solubility in highly polar solvents like water.

-

Non-Polar Solvents: The aromatic ring and methyl groups suggest good solubility in non-polar or weakly polar aprotic solvents such as toluene, hexane, and diethyl ether, where van der Waals forces are the predominant intermolecular interactions.

-

Intermediate Polarity Solvents: Solvents with intermediate polarity, such as acetone and ethyl acetate, are likely to be effective at dissolving this compound due to their ability to interact with both the polar carboxylic acid group and the non-polar aromatic ring.

-

pH-Dependent Solubility: As a carboxylic acid, the aqueous solubility of this compound will be highly dependent on the pH of the solution. In basic solutions (pH > pKa), the carboxylic acid will deprotonate to form the more soluble carboxylate salt.

Quantitative Solubility Data of Analogous Compounds

While specific data for this compound is unavailable, the following tables summarize the solubility of phenylacetic acid and ibuprofen in various solvents. This data can provide a useful starting point for solvent selection in experimental studies.

Table 1: Solubility of Phenylacetic Acid in Various Solvents [1][2]

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | 20 | 1.66 | 0.122 |

| Water | 25 | 1.73 | 0.127 |

| Methanol | 20 | Very High | - |

| Ethanol | 20 | Very High | - |

| Acetone | 20 | Very High | - |

| Ethyl Acetate | 20 | - | - |

| Chloroform | 25 | - | 4.422 |

| Toluene | 20 | Fairly High | - |

| Carbon Tetrachloride | 25 | - | 1.842 |

Table 2: Solubility of Ibuprofen in Various Solvents [3][4][5]

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | - | Practically Insoluble | - |

| Ethanol (90%) | 40 | 66.18 | - |

| Ethanol | - | ~6.0 | ~0.29 |

| Methanol | - | Very Soluble | - |

| Acetone | - | Very Soluble | - |

| Dichloromethane | - | Very Soluble | - |

| Dimethyl Sulfoxide (DMSO) | - | ~5.0 | ~0.24 |

| Dimethyl Formamide (DMF) | - | ~4.5 | ~0.22 |

| PBS (pH 7.2) | - | ~0.2 | ~0.0097 |

Experimental Protocols for Solubility Determination

The following section details the standard methodologies for determining the equilibrium solubility of a solid compound like this compound.

Equilibrium Solubility Determination by the Shake-Flask Method

This is the gold standard method for determining thermodynamic equilibrium solubility.[6][7]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration: Seal the vials and place them in a shaker or incubator set to the desired constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[6] The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise and widely used method for quantifying the concentration of dissolved solutes in solubility studies.

Objective: To accurately measure the concentration of this compound in the saturated solvent samples.

Typical HPLC Parameters for an Aromatic Carboxylic Acid:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The isocratic or gradient elution will depend on the separation requirements.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detector: UV-Vis detector set at a wavelength where this compound has significant absorbance (e.g., around 220 nm or 265 nm, to be determined by UV scan).

-

Column Temperature: Controlled, typically at ambient or slightly elevated temperature (e.g., 30 °C).

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the solubility experiment into the HPLC system and record the peak area.

-

Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, taking into account the dilution factor.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the experimental determination of solubility and a conceptual representation of factors influencing solubility.

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ibuprofen - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

Spectroscopic Profile of 2,4-Dimethylphenylacetic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-Dimethylphenylacetic acid, tailored for researchers, scientists, and professionals in drug development. The guide presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a workflow visualization to facilitate understanding and application in a research context.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.96-7.08 | m | Ar-H |

| 3.61 | s | CH ₂ |

| 2.29 | s | Ar-CH ₃ |

| 2.27 | s | Ar-CH ₃ |

Data sourced from The Royal Society of Chemistry.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ) ppm | Assignment |

| 178.21 | C =O |

| 136.90 | Ar-C |

| 135.88 | Ar-C |

| 131.29 | Ar-C H |

| 129.25 | Ar-C |

| 127.10 | Ar-C H |

| 40.58 | C H₂ |

| 21.00 | Ar-C H₃ |

| 19.01 | Ar-C H₃ |

Data sourced from The Royal Society of Chemistry.[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 | O-H (Carboxylic Acid) | Stretching (broad) |

| 2850-3000 | C-H (Alkyl) | Stretching |

| ~3030 | C-H (Aromatic) | Stretching |

| 1700-1725 | C=O (Carboxylic Acid) | Stretching |

| 1600-1585, 1500-1400 | C=C (Aromatic) | Stretching |

| 1210-1320 | C-O (Carboxylic Acid) | Stretching |

| 690-900 | C-H (Aromatic) | Bending (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 164 | Molecular ion [M]⁺ |

| 119 | [M - COOH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Data sourced from the National Institute of Standards and Technology (NIST) WebBook.[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

-

Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 300 MHz (or higher) NMR spectrometer is used for analysis.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (typically 0-200 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂, H₂O) and the crystal itself.

-

Sample Spectrum: The sample is brought into firm contact with the crystal using a pressure clamp. The IR spectrum of the sample is then recorded.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Gas Chromatography: A small volume of the sample solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Electron Ionization: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of an organic compound such as this compound.

Caption: Spectroscopic analysis workflow.

References

A Comprehensive Technical Guide to 2,4-Dimethylphenylacetic Acid: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,4-Dimethylphenylacetic acid is an aromatic carboxylic acid that has been noted for its properties as a non-steroidal anti-inflammatory drug (NSAID) intermediate and its activity as a cyclooxygenase (COX) inhibitor. This document provides an in-depth overview of its discovery, historical context, synthesis methodologies, and mechanism of action. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical and biological pathways to serve as a comprehensive resource for the scientific community.

Discovery and Historical Context

This compound, also known as 2,4-xylylacetic acid, emerged from the broader field of research into phenylacetic acid derivatives as potential anti-inflammatory agents. The core structure is related to other well-known NSAIDs like ibuprofen and diclofenac. Early investigations into compounds of this class focused on their ability to inhibit the synthesis of prostaglandins, which are key mediators of inflammation. While not as commercially prominent as other NSAIDs, its study has contributed to the understanding of structure-activity relationships within this class of drugs. It is recognized as a significant impurity and metabolite of the NSAID, Ibuprofen.

Synthesis Methodologies

The synthesis of this compound can be achieved through several established organic chemistry routes. A common and illustrative method is the Willgerodt-Kindler reaction, followed by hydrolysis. This pathway is valued for its utility in converting aryl alkyl ketones into carboxylic acids with the same number of carbon atoms.

A prevalent method for synthesizing this compound involves a two-step process starting from 2,4-dimethylacetophenone. The initial step is the Willgerodt-Kindler reaction, which utilizes sulfur and a secondary amine, typically morpholine, to form a thioamide intermediate. This is followed by the hydrolysis of the thioamide to yield the final carboxylic acid product.

Experimental Protocol: Synthesis via Willgerodt-Kindler Reaction

Step 1: Synthesis of Phenyl-thioacetomorpholide Intermediate

-

Reactants: A mixture of 2,4-dimethylacetophenone (1 mole), morpholine (2 moles), and sulfur (1.5 moles) is prepared in a reaction flask.

-

Reaction Conditions: The mixture is heated under reflux at approximately 130-140°C. The reaction is monitored for the consumption of the starting ketone, typically over several hours.

-

Work-up: After cooling, the excess morpholine and unreacted sulfur are removed. The crude product, 2-(2,4-dimethylphenyl)-1-morpholino-1-thione, is often purified by recrystallization from a suitable solvent like ethanol.

Step 2: Hydrolysis to this compound

-

Reactants: The purified thioamide intermediate from Step 1 is placed in a flask with a strong base, such as a concentrated solution of sodium hydroxide or potassium hydroxide in a water/ethanol mixture.

-

Reaction Conditions: The mixture is heated under reflux for an extended period (12-24 hours) to ensure complete hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled and acidified with a strong mineral acid (e.g., HCl) to a pH of approximately 2. This protonates the carboxylate salt, causing the this compound to precipitate.

-

Purification: The precipitated solid is collected by filtration, washed with cold water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a solvent system such as water-ethanol or toluene to yield the final product as a crystalline solid.

Caption: Synthesis workflow for this compound.

Physicochemical and Quantitative Data

The physical and chemical properties of this compound are essential for its handling, formulation, and analysis. The data below has been compiled from various chemical data sources.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| CAS Number | 6025-60-1 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 89-92 °C |

| Boiling Point | 293.4±9.0 °C at 760 mmHg |

| Solubility | Soluble in ethanol, ether, and chloroform |

| pKa | ~4.5 (Estimated) |

Note: Some properties, like boiling point, may be reported for isomers. The data presented is for the 2,4-dimethyl isomer where available.

Biological Activity and Mechanism of Action

This compound functions as a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins from arachidonic acid.[1]

There are two main isoforms of the COX enzyme:

-

COX-1: A constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining kidney function.[1][2]

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by stimuli like cytokines and growth factors.[1][2] It is the primary target for reducing inflammation and pain.

NSAIDs exert their therapeutic effects by inhibiting COX-2, while their common side effects, such as gastrointestinal irritation, are often linked to the simultaneous inhibition of COX-1.[3] The selectivity of an NSAID for COX-2 over COX-1 is a key determinant of its side-effect profile. While specific IC₅₀ values for this compound are not as widely reported as for commercial drugs, its structural class is known to inhibit both enzymes.

Caption: Inhibition of the Prostaglandin Synthesis Pathway.

Applications in Research and Drug Development

This compound serves as a valuable molecule in several areas of research:

-

Intermediate in Synthesis: It is a key intermediate in the synthesis of more complex molecules, including other potential therapeutic agents and fine chemicals.

-

Structure-Activity Relationship (SAR) Studies: As a fundamental phenylacetic acid derivative, it is used as a reference compound in SAR studies to understand how structural modifications (e.g., the position and number of methyl groups) affect COX inhibition potency and selectivity.

-

Metabolite and Impurity Standard: It is a known impurity and metabolite in the production of some commercial NSAIDs, making it an essential analytical standard for quality control and pharmacokinetic studies.

Conclusion

This compound, while not a frontline therapeutic, holds a significant place in the landscape of medicinal chemistry and drug development. Its straightforward synthesis, clear mechanism of action as a COX inhibitor, and utility as a chemical intermediate make it a subject of continued relevance. This guide has provided a detailed overview of its history, synthesis, and biological function, offering a foundational resource for researchers and professionals in the field.

References

- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Discovery of a novel COX-2 inhibitor as an orally potent anti-pyretic and anti-inflammatory drug: design, synthesis, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Potential Research Applications of 2,4-Dimethylphenylacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dimethylphenylacetic acid is a substituted aromatic carboxylic acid with a molecular structure that suggests potential for biological activity. While direct research on this specific compound is limited, its structural similarity to other biologically active phenylacetic acid derivatives points toward promising avenues for investigation, particularly in the fields of anti-inflammatory and neuroprotective research. This technical guide provides a comprehensive overview of the known properties of this compound, a detailed potential synthesis protocol, and outlines prospective research applications based on the activities of structurally related molecules. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and its isomers is provided below. This data is crucial for the design of experimental protocols, including solubility and dosage calculations.

| Property | This compound | 2,5-Dimethylphenylacetic Acid | 3,4-Dimethylphenylacetic Acid | α,4-Dimethylphenylacetic acid |

| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂[1][2] | C₁₀H₁₂O₂[3] | C₁₀H₁₂O₂[4] |

| Molecular Weight | 164.20 g/mol | 164.20 g/mol [1][2] | 164.20 g/mol [3] | 164.20 g/mol [4] |

| CAS Number | Not available | 13612-34-5[1][2] | 17283-16-8[3] | 938-94-3[4] |

| Melting Point | Not available | 128-130 °C | Not available | 37-42 °C[4] |

| Boiling Point | Not available | 293.4±9.0 °C at 760 mmHg | Not available | Not available |

| InChIKey | Not available | RUSCTNYOPQOXDJ-UHFFFAOYSA-N[1] | OTTPBKINJOYJGW-UHFFFAOYSA-N[3] | KDYOFXPLHVSIHS-UHFFFAOYSA-N[4] |

Potential Synthesis Protocol: Modified Willgerodt-Kindler Reaction

Materials and Reagents

-

2',4'-Dimethylacetophenone

-

Sulfur

-

Morpholine

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Procedure

-

Thioamide Formation: In a round-bottom flask equipped with a reflux condenser, combine 2',4'-dimethylacetophenone (1 equivalent), sulfur (2.5 equivalents), and morpholine (3 equivalents). Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling the reaction mixture, add a 20% aqueous solution of sodium hydroxide (NaOH). Heat the mixture to reflux for 8-12 hours to hydrolyze the intermediate thioamide.

-

Work-up and Purification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2. This will precipitate the crude this compound. Filter the crude product and wash with cold water. For further purification, the crude acid can be dissolved in diethyl ether, washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and the solvent evaporated. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product.

Potential Research Applications

Based on the biological activities of structurally similar phenylacetic acid derivatives, the following are potential research applications for this compound. It is important to note that these are hypothetical and require experimental validation.

Anti-Inflammatory Activity

Many phenylacetic acid derivatives are known non-steroidal anti-inflammatory drugs (NSAIDs). For instance, diclofenac is a widely used NSAID.[10] The anti-inflammatory effects of these compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Hypothesized Mechanism of Action: this compound may act as a COX inhibitor, reducing the production of prostaglandins and thereby mitigating inflammation.

Suggested In Vitro Experiments:

-

COX Inhibition Assay: To determine the IC₅₀ values of this compound against COX-1 and COX-2 enzymes.

-

Lipopolysaccharide (LPS)-induced Pro-inflammatory Cytokine Production in Macrophages: To measure the effect of the compound on the production of TNF-α, IL-6, and IL-1β in a cellular model of inflammation.

Suggested In Vivo Experiments:

-

Carrageenan-induced Paw Edema in Rodents: A standard model to assess acute anti-inflammatory activity.

-

Adjuvant-induced Arthritis in Rodents: A model for chronic inflammatory conditions.

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of phenolic acids and phenylacetic acid derivatives.[11][12][13] These effects are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.

Hypothesized Mechanism of Action: this compound may exert neuroprotective effects by scavenging reactive oxygen species (ROS) and/or modulating neuroinflammatory pathways in the central nervous system.

Suggested In Vitro Experiments:

-

Oxidative Stress Models: Assessing the compound's ability to protect neuronal cell lines (e.g., SH-SY5Y) from hydrogen peroxide or glutamate-induced toxicity.

-

Microglia Activation Assay: Investigating the effect of the compound on the production of inflammatory mediators by activated microglia.

Suggested In Vivo Experiments:

-

Models of Cerebral Ischemia: Evaluating the compound's ability to reduce infarct volume in a rodent model of stroke (e.g., middle cerebral artery occlusion).

-

Models of Neurodegenerative Disease: Assessing the compound's therapeutic potential in models of Parkinson's or Alzheimer's disease.

Conclusion

While direct experimental data on this compound is currently lacking, its chemical structure provides a strong rationale for investigating its potential as a novel therapeutic agent. The proposed synthesis protocol offers a viable route for obtaining the compound for research purposes. The outlined potential applications in anti-inflammatory and neuroprotective research, based on the activities of related phenylacetic acid derivatives, represent promising starting points for future studies. Further investigation into the biological activities and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. Correlation of Biological Activity of Phenoxyacetic Acids with Hammett Substituent Constants and Partition Coefficients | Semantic Scholar [semanticscholar.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Phenylacetic Acids via PTC Willgerodt-Kindler Reaction - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Phenylacetic Acid via the Willgerodt Reaction from Styrene/Acetophenone [designer-drug.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 9. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 10. echemi.com [echemi.com]

- 11. 2',4'-Dimethylacetophenone | 89-74-7 | FD69977 | Biosynth [biosynth.com]

- 12. Antiinflammatory agents. 2. Syntheses and antiinflammatory activity of substituted 2-aminophenylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CAS 89-74-7: 2′,4′-Dimethylacetophenone | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 2,4-Dimethylphenylacetic Acid and Its Isomers for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dimethylphenylacetic acid and its isomers, focusing on their chemical properties, synthesis, and biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of these compounds.

Introduction

Phenylacetic acid and its derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The dimethylphenylacetic acid isomers, characterized by the presence of two methyl groups on the phenyl ring, represent a group of compounds with potential for nuanced biological effects based on the specific substitution pattern. The position of the methyl groups can significantly influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.

This guide will focus on this compound and its isomers: 2,5-dimethylphenylacetic acid, 2,6-dimethylphenylacetic acid, 3,4-dimethylphenylacetic acid, 3,5-dimethylphenylacetic acid, and α,α-dimethylphenylacetic acid.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are summarized in the table below. These properties are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.

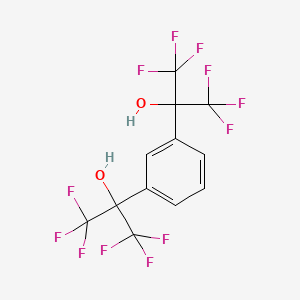

| Isomer | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound |  | C₁₀H₁₂O₂ | 164.20 | 901-74-6 |

| 2,5-Dimethylphenylacetic acid |  | C₁₀H₁₂O₂ | 164.20 | 13612-34-5 |

| 2,6-Dimethylphenylacetic acid |  | C₁₀H₁₂O₂ | 164.20 | 938-50-1 |

| 3,4-Dimethylphenylacetic acid |  | C₁₀H₁₂O₂ | 164.20 | 17283-16-8 |

| 3,5-Dimethylphenylacetic acid |  | C₁₀H₁₂O₂ | 164.20 | 5719-21-1 |

| α,α-Dimethylphenylacetic acid |  | C₁₀H₁₂O₂ | 164.20 | 826-55-1 |

Synthesis Methodologies

Several synthetic routes have been reported for the preparation of dimethylphenylacetic acid isomers. The choice of method often depends on the starting materials and the desired isomer.

Synthesis of this compound via Willgerodt-Kindler Reaction

A common method for the synthesis of aryl-substituted acetic acids is the Willgerodt-Kindler reaction. This reaction allows for the conversion of an aryl methyl ketone to the corresponding phenylacetic acid. For this compound, the starting material would be 2,4-dimethylacetophenone.

Experimental Protocol (General):

-

Thioamide Formation: A mixture of 2,4-dimethylacetophenone, sulfur, and an amine (commonly morpholine) is heated at reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Hydrolysis: The resulting thiomorpholide is then hydrolyzed to the corresponding carboxylic acid using a strong base (e.g., sodium hydroxide) followed by acidification.

Synthesis of 2,5-Dimethylphenylacetic Acid

A patented method for the synthesis of 2,5-dimethylphenylacetic acid involves the carbonylation of 2,5-dimethylbenzyl bromide.

Experimental Protocol:

-

Bromomethylation: p-Xylene is reacted with paraformaldehyde and hydrobromic acid in glacial acetic acid to yield 2,5-dimethylbenzyl bromide.

-

Carbonylation: The 2,5-dimethylbenzyl bromide is then subjected to a carbonylation reaction using carbon monoxide in the presence of a palladium or rhodium catalyst and a base (e.g., sodium hydroxide) to produce 2,5-dimethylphenylacetic acid.

Synthesis of α,α-Dimethylphenylacetic Acid

A common route to α,α-dimethylphenylacetic acid involves the hydrolysis of α,α-dimethylbenzyl cyanide.

Experimental Protocol:

-

Cyanide Hydrolysis: α,α-Dimethylbenzyl cyanide is hydrolyzed under basic conditions (e.g., using sodium hydroxide in a C4 or C5 alcohol and water) at elevated temperatures.

-

Acidification: The resulting carboxylate salt is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate α,α-dimethylphenylacetic acid.

Biological Activities

It is important to note that a direct comparison of the potency (e.g., IC₅₀ values) of these isomers is not possible at this time due to a lack of comprehensive, comparative studies. The information below is based on the general understanding of related compounds and limited available data for specific isomers.

Anti-inflammatory Activity

Arylpropionic and arylacetic acids are well-known classes of non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory effect is often mediated through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that dimethylphenylacetic acid isomers may also exhibit anti-inflammatory properties. However, specific in vitro or in vivo data demonstrating this for this compound and a direct comparison with its isomers are currently lacking.

Cytotoxic and Anticancer Activity

Some phenylacetamide derivatives have shown cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. While this suggests that dimethylphenylacetic acids could be investigated for their anticancer potential, there is a need for specific studies on these isomers to determine their efficacy and selectivity against different cancer cell types.

Other Potential Biological Activities

-

Antimicrobial Activity: Phenylacetic acid and its derivatives have been reported to possess antimicrobial properties.

-

Herbicidal Activity: Certain substituted phenoxyacetic acids, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as herbicides. While the dimethylphenylacetic acids are structurally different, this highlights the diverse biological roles of this class of compounds.

Signaling Pathways

Detailed information on the specific signaling pathways modulated by this compound and its isomers is not well-documented. For related compounds, such as certain anti-inflammatory agents, the primary target is the arachidonic acid cascade, specifically the inhibition of COX enzymes, which leads to a reduction in prostaglandin synthesis.

Conclusion and Future Directions